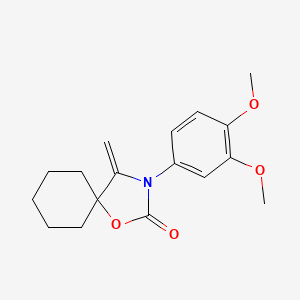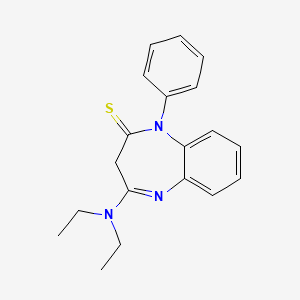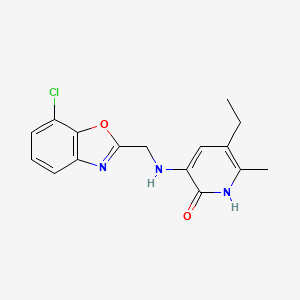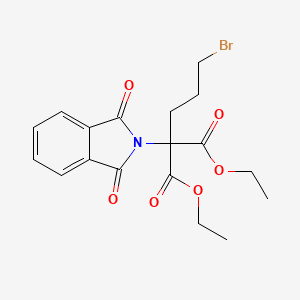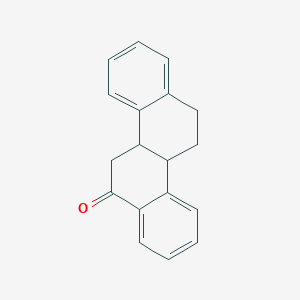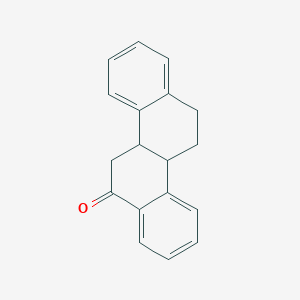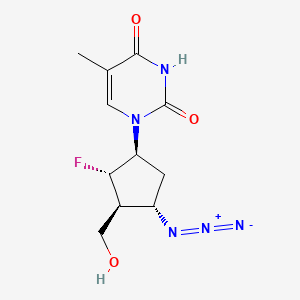
F-carbocyclic-AZT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
F-carbocyclic-AZT is a synthetic carbocyclic nucleoside analog. It is structurally related to azidothymidine (AZT), a well-known antiretroviral medication used to treat HIV/AIDS. The modification involves replacing the sugar moiety with a carbocyclic ring, which enhances the compound’s stability and resistance to enzymatic degradation. This compound has shown potential in antiviral therapies, particularly against HIV.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of F-carbocyclic-AZT typically involves several steps, starting from a suitable carbocyclic precursor. One common method includes the following steps:
Formation of the Carbocyclic Ring: The carbocyclic ring can be synthesized through a series of cyclization reactions.
Introduction of the Azido Group: The azido group is introduced through nucleophilic substitution reactions. This step often involves the use of azidotrimethylsilane (TMS-N3) as the azide source.
Coupling with the Nucleobase: The carbocyclic ring is then coupled with the nucleobase (thymine) through glycosylation reactions. This step may involve the use of Lewis acids as catalysts.
Final Deprotection and Purification: The final compound is obtained after deprotection of any protecting groups used during the synthesis and purification through chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Reaction conditions are carefully controlled to ensure consistency and scalability.
化学反応の分析
Types of Reactions
F-carbocyclic-AZT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for introducing functional groups like azido or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Azidotrimethylsilane (TMS-N3), sodium azide (NaN3)
Major Products
The major products formed from these reactions include various functionalized carbocyclic nucleosides, which can be further modified for specific applications.
科学的研究の応用
F-carbocyclic-AZT has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying carbocyclic nucleosides and their reactivity.
Biology: The compound is studied for its antiviral properties, particularly against HIV.
Medicine: this compound is explored as a potential therapeutic agent for HIV/AIDS treatment. Its enhanced stability makes it a promising candidate for drug development.
Industry: The compound is used in the synthesis of other carbocyclic nucleosides and as a reference standard in analytical chemistry.
作用機序
F-carbocyclic-AZT exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is incorporated into the viral DNA during replication, causing chain termination. This prevents the virus from replicating and spreading . The molecular targets include the active site of the reverse transcriptase enzyme, where the compound binds and inhibits its activity.
類似化合物との比較
Similar Compounds
Azidothymidine (AZT): The parent compound, widely used in HIV treatment.
Carbovir: Another carbocyclic nucleoside analog with antiviral properties.
Abacavir: A carbocyclic nucleoside analog used in combination therapies for HIV.
Uniqueness
F-carbocyclic-AZT is unique due to its enhanced stability and resistance to enzymatic degradation compared to AZT. This makes it a more potent and long-lasting antiviral agent. Additionally, its carbocyclic structure provides a different pharmacokinetic profile, potentially reducing side effects and improving patient compliance.
特性
CAS番号 |
127530-13-6 |
|---|---|
分子式 |
C11H14FN5O3 |
分子量 |
283.26 g/mol |
IUPAC名 |
1-[(1S,2S,3S,4S)-4-azido-2-fluoro-3-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14FN5O3/c1-5-3-17(11(20)14-10(5)19)8-2-7(15-16-13)6(4-18)9(8)12/h3,6-9,18H,2,4H2,1H3,(H,14,19,20)/t6-,7+,8+,9+/m1/s1 |
InChIキー |
HTMVXNVHLREVGF-XGEHTFHBSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H]([C@@H]2F)CO)N=[N+]=[N-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C2F)CO)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)
![5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene](/img/structure/B12799891.png)
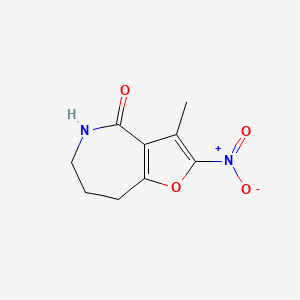
![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)
